
1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system by blocking the activity of JAK enzymes.
Scientific Research Applications
Alzheimer’s Disease Treatment Candidates
A study focused on the synthesis of new N-substituted derivatives incorporating elements similar to the query compound to evaluate potential drug candidates for Alzheimer’s disease. Through a multi-step synthesis process, derivatives were created and assessed for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. This research signifies the compound's relevance in developing therapeutic agents for neurodegenerative disorders (Rehman et al., 2018).
Antiviral Activities
Another investigation explored the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, highlighting the structural similarity to the compound . These derivatives exhibited antiviral activities, particularly against the tobacco mosaic virus, suggesting potential applications in combating viral infections (Chen et al., 2010).
Antibacterial Potentials
Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar to the target compound, revealed their antibacterial potentials. These compounds, through synthesis and evaluation, demonstrated moderate inhibitory effects against various bacterial strains, indicating their utility in developing new antimicrobial agents (Iqbal et al., 2017).
Anticancer Agent Development
A significant study entailed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, showcasing a structure akin to the query compound. These hybrids were evaluated as anticancer agents, where certain derivatives exhibited strong anticancer activity, underscoring the compound's importance in oncological research (Rehman et al., 2018).
Antimicrobial Applications Against Plant Pathogens
The compound's framework has been utilized in synthesizing derivatives aimed at combating bacterial and fungal pathogens affecting tomato plants. This research highlights the agricultural applications of such chemical structures in protecting crops from diseases (Vinaya et al., 2009).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S2/c16-12-1-3-13(4-2-12)24(21,22)19-8-5-11(6-9-19)14(20)18-15-17-7-10-23-15/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLDHFRWGIBKDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)
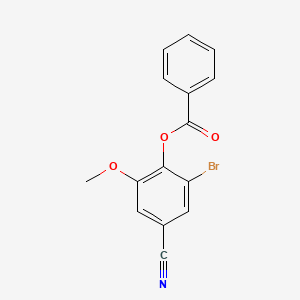
![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)
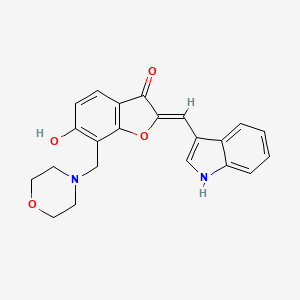
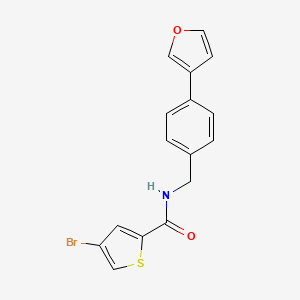
![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)
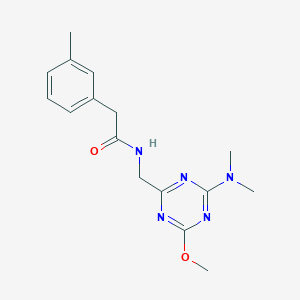
![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)
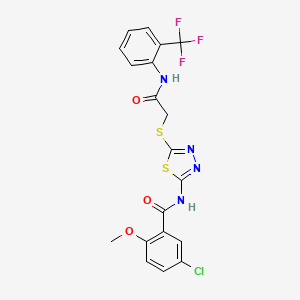
![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2397080.png)
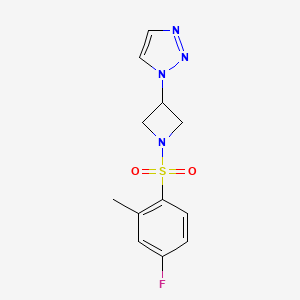
![6-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2397084.png)